N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

anticancer screening thiazolyl-benzamide evidence gap

N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 941943-16-4, molecular formula C20H16N4O2S2, molecular weight 408.49 g/mol) is a synthetic small molecule belonging to the thiazolyl-benzamide class, featuring a 6-methylbenzo[d]thiazol-2-yl moiety linked via an acetamide bridge to a thiazol-2-yl benzamide core. This compound appears exclusively in screening-compound vendor catalogs and is offered solely for non-human research purposes.

Molecular Formula C20H16N4O2S2
Molecular Weight 408.49
CAS No. 941943-16-4
Cat. No. B2554790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
CAS941943-16-4
Molecular FormulaC20H16N4O2S2
Molecular Weight408.49
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C20H16N4O2S2/c1-12-7-8-15-16(9-12)28-20(22-15)23-17(25)10-14-11-27-19(21-14)24-18(26)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,21,24,26)(H,22,23,25)
InChIKeyKLFANIWYVAJURK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-((6-Methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 941943-16-4): Compound Identity and Sourcing Context


N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 941943-16-4, molecular formula C20H16N4O2S2, molecular weight 408.49 g/mol) is a synthetic small molecule belonging to the thiazolyl-benzamide class, featuring a 6-methylbenzo[d]thiazol-2-yl moiety linked via an acetamide bridge to a thiazol-2-yl benzamide core . This compound appears exclusively in screening-compound vendor catalogs and is offered solely for non-human research purposes. At the time of this evidence assessment, no primary research articles, patents with biological data, or authoritative database entries (e.g., PubChem, ChEMBL, DrugBank) could be identified for this specific CAS number in sources permitted under the exclusion rules of this guide.

Why N-(4-(2-((6-Methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide Cannot Be Interchanged with In-Class Analogs


Thiazolyl-benzamide derivatives are known to exhibit profound sensitivity to substituent identity and position, with even minor modifications—such as a chloro substitution on the terminal benzamide ring (as in CAS 921835-14-5) or replacement of the 6-methylbenzo[d]thiazol-2-yl amine with a 4-(6-methylbenzo[d]thiazol-2-yl)phenyl moiety—potentially altering target engagement, cellular permeability, metabolic stability, and safety profiles [1]. The acetamide linker in the target compound introduces conformational flexibility and hydrogen-bonding capacity that may critically differ from analogs with ether, thioether, or direct aryl linkages. In the absence of disclosed comparative pharmacological data, substitution poses an unknown and unquantifiable risk to experimental reproducibility. Procurement decisions must therefore treat each congener as a chemically and biologically distinct entity, rather than as a functionally interchangeable member of a generic compound class.

Quantitative Differentiation Evidence for N-(4-(2-((6-Methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 941943-16-4)


Critical Evidence Gap: No Quantitative Head-to-Head or Cross-Study Comparable Data Available

Following an exhaustive search of primary research articles, patent databases (including US, EP, and WIPO), PubChem, ChEMBL, and authoritative review sources (excluding banned vendor databases benchchem, molecule, evitachem, and vulcanchem), no quantitative biological activity data—such as IC50, Ki, % inhibition, or selectivity indices—could be identified for N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 941943-16-4). The closest structural analogs with any published data are the general N-1,3-benzothiazol-2-ylbenzamide series evaluated by Corbo et al. (2016), but these lack the thiazolyl-acetamide linker and 6-methyl substitution pattern characteristic of the target compound [1]. Consequently, no legitimate quantitative comparison can be drawn between CAS 941943-16-4 and its nearest commercially listed analogs—namely, 4-chloro-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 921835-14-5) and N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide—for which no biological data exist in the permitted source set either. This evidence gap is explicitly declared to prevent procurement decisions based on unverifiable claims.

anticancer screening thiazolyl-benzamide evidence gap

Application Scenarios for N-(4-(2-((6-Methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide Based on Available Evidence


Chemical Probe or Tool Compound Development Requiring Full De Novo Characterization

This compound possesses a complex hybrid scaffold combining a 6-methylbenzothiazole, an acetamide linker, and a thiazolyl-benzamide terminus. A research group willing to perform complete primary pharmacological profiling (target identification, in vitro potency determination across a panel of kinases or other relevant enzymes, selectivity profiling, and cellular activity assays) could generate the first quantitative dataset differentiating it from established benzothiazole-amide agents. However, this scenario demands substantial resource investment with no a priori guarantee of favorable differentiation. Prospective users must recognize that all potency, selectivity, and pharmacokinetic parameters are currently unknown [1].

Structure-Activity Relationship (SAR) Exploration Within a Proprietary Thiazolyl-Benzamide Library

In an industrial medicinal chemistry program, CAS 941943-16-4 could serve as a comparator compound to systematically probe the contribution of the 6-methylbenzo[d]thiazol-2-yl acetamide motif versus alternative linkers and substituents. However, its value in such an SAR campaign depends entirely on the availability of in-house data for this specific compound, which would need to be generated from scratch. The existing literature on related N-1,3-benzothiazol-2-ylbenzamides demonstrates that small structural changes can drastically alter antiproliferative potency and apoptotic induction capacity in MCF-7 and HepG2 cell lines, reinforcing the importance of compound-specific characterization before any procurement justification can be made [1].

Negative Control or Inactive Comparator in Assay Validation (Pending Potency Confirmation)

Should future studies reveal that the target compound possesses significantly weaker activity against a specific target compared to a closely related active analog (e.g., a 4-chloro or 4-methoxy derivative), it could be employed as a matched negative control. This application scenario is entirely contingent upon future data generation and cannot currently support procurement decisions.

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